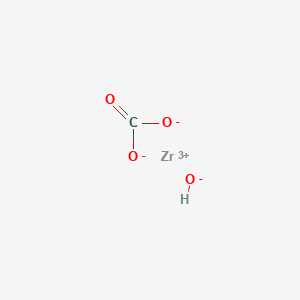
Zirconium(3+) carbonate hydroxide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium(3+) carbonate hydroxide (1/1/1) is a chemical compound that consists of zirconium ions in the +3 oxidation state, carbonate ions, and hydroxide ions in a 1:1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) carbonate hydroxide (1/1/1) typically involves the reaction of zirconium salts with carbonate and hydroxide sources. One common method is the co-precipitation technique, where zirconium nitrate or zirconium chloride is reacted with sodium carbonate and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of zirconium(3+) carbonate hydroxide (1/1/1) may involve large-scale co-precipitation processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications. Additionally, advanced techniques such as hydrothermal synthesis and sol-gel methods can be employed to produce high-purity zirconium(3+) carbonate hydroxide (1/1/1) with controlled particle size and morphology .
化学反应分析
Types of Reactions
Zirconium(3+) carbonate hydroxide (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium, such as zirconium(4+).
Reduction: Under specific conditions, zirconium(3+) can be reduced to zirconium(2+).
Substitution: The carbonate and hydroxide ions can be substituted with other anions, such as sulfate or phosphate, to form different zirconium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various anionic salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include zirconium(4+) compounds, zirconium(2+) compounds, and substituted zirconium complexes. These products have diverse applications in catalysis, materials science, and environmental remediation .
科学研究应用
Chemistry
In chemistry, zirconium(3+) carbonate hydroxide (1/1/1) is used as a precursor for the synthesis of various zirconium-based catalysts. These catalysts are employed in organic synthesis, including hydrogenation, oxidation, and polymerization reactions .
Biology and Medicine
In biology and medicine, zirconium(3+) carbonate hydroxide (1/1/1) is explored for its potential use in drug delivery systems and as an antimicrobial agent. Its biocompatibility and low toxicity make it a promising candidate for biomedical applications .
Industry
In industry, the compound is used in the production of advanced ceramics, coatings, and as a corrosion inhibitor. Its unique chemical properties make it suitable for high-temperature and harsh chemical environments .
作用机制
The mechanism of action of zirconium(3+) carbonate hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the zirconium ions act as Lewis acids, facilitating the activation of substrates and promoting chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, leading to antimicrobial effects and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds to zirconium(3+) carbonate hydroxide (1/1/1) include:
- Zirconium(4+) carbonate hydroxide
- Zirconium(3+) sulfate hydroxide
- Zirconium(3+) phosphate hydroxide
Uniqueness
Zirconium(3+) carbonate hydroxide (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with carbonate and hydroxide ions. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability under various conditions, making it suitable for a wide range of applications .
属性
CAS 编号 |
397844-53-0 |
|---|---|
分子式 |
CHO4Zr |
分子量 |
168.24 g/mol |
IUPAC 名称 |
zirconium(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.H2O.Zr/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+3/p-3 |
InChI 键 |
QRNBMYBDLGHXDU-UHFFFAOYSA-K |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Zr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


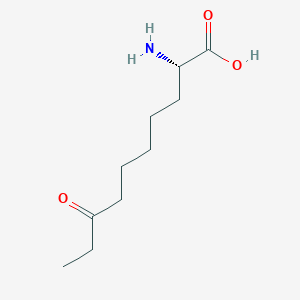
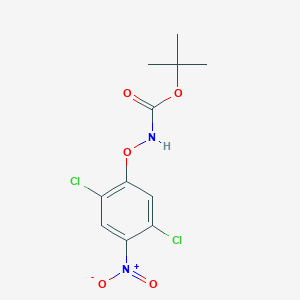
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
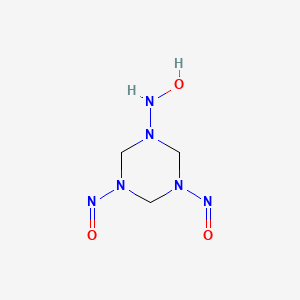
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
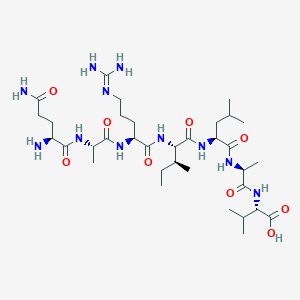
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

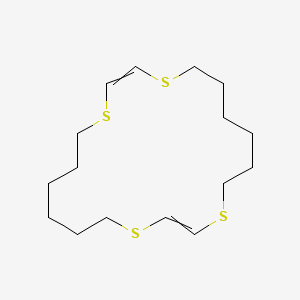
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

